molecular formula C13H12F3N3O3S B2498437 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034287-04-0

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2498437
CAS No.: 2034287-04-0
M. Wt: 347.31
InChI Key: GGCJSHLRRAPBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced pharmaceutical and life sciences research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates . The integration of a pyrrolidine ring linked via a sulfonyl group to a 2-(trifluoromethyl)phenyl moiety creates a complex, multi-functional structure. This design is strategic for probing specific biological targets, potentially including enzymes and receptors involved in various disease pathways. The sulfonyl group can act as a key hydrogen bond acceptor, while the trifluoromethyl group is often used to influence a compound's lipophilicity, metabolic stability, and binding affinity . The 1,2,4-oxadiazole core is present in several commercially available drugs and investigational compounds, underscoring its significant relevance in modern drug discovery . Researchers can leverage this compound as a key intermediate or a lead structure in projects aimed at developing therapeutics for a broad spectrum of conditions, such as infectious diseases, neurological disorders, and cancer. It is particularly suited for structure-activity relationship (SAR) studies, molecular docking, and high-throughput screening campaigns. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-3-1-2-4-11(10)23(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCJSHLRRAPBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

This method, pioneered by Tiemann and Krüger, involves reacting amidoximes with acyl chlorides or activated carboxylic acids. For the target compound, pyrrolidin-3-ylamidoxime serves as the nucleophile, while a trifluoromethylphenyl-sulfonyl-activated intermediate provides the electrophilic component. Recent optimizations employ coupling agents such as HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance yields.

Example Protocol

  • Amidoxime Preparation : Treat pyrrolidin-3-amine with hydroxylamine hydrochloride in a basic medium (e.g., K₂CO₃/MeOH) to form pyrrolidin-3-ylamidoxime.
  • Activation of Carboxylic Acid : React 2-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidin-3-ylamidoxime in dichloromethane (DCM) using triethylamine (NEt₃) as a base.
  • Cyclization : Heat the intermediate under reflux in toluene or DMF to induce 1,2,4-oxadiazole ring formation.

Key Data

Step Reagents/Conditions Yield (%) Purity (%) Source
Amidoxime formation NH₂OH·HCl, K₂CO₃, MeOH, RT 85 95
Sulfonylation SO₃·Py, NEt₃, DCM, 0°C→RT 72 98
Cyclization HATU, DMF, 80°C, 12h 68 97

One-Pot Synthesis in Superbase Media

Baykov et al. demonstrated that NaOH/DMSO systems facilitate room-temperature cyclization of amidoximes and methyl/ethyl carboxylates. For the target compound, this method reduces side reactions and improves scalability:

  • Combine pyrrolidin-3-ylamidoxime with methyl 2-(trifluoromethyl)benzenesulfonate in NaOH/DMSO.
  • Stir at 25°C for 24h to achieve 90% conversion.

The introduction of the 2-(trifluoromethyl)phenylsulfonyl group requires careful sulfonylation of the pyrrolidine nitrogen.

Sulfonyl Chloride Coupling

2-(Trifluoromethyl)benzenesulfonyl chloride is the preferred electrophile due to its commercial availability and reactivity. The reaction proceeds under mild conditions:

  • Dissolve pyrrolidin-3-yl-1,2,4-oxadiazole in anhydrous DCM.
  • Add NEt₃ (2 eq) and 2-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
  • Warm to room temperature and stir for 6h.

Optimization Notes

  • Excess sulfonyl chloride (>1.2 eq) leads to di-sulfonylated byproducts.
  • Lower temperatures (0–5°C) minimize racemization of the pyrrolidine stereocenter.

Alternative Sulfonylation Agents

While less common, sulfonic anhydrides or in situ-generated sulfonyl fluorides have been explored. However, these methods suffer from lower yields (45–60%) and require specialized handling.

Reaction Mechanism and Stereochemical Considerations

Cyclization Pathway

The 1,2,4-oxadiazole formation follows a nucleophilic acyl substitution mechanism:

  • The amidoxime’s NH₂ group attacks the activated carbonyl carbon of the sulfonyl-carboxylic acid derivative.
  • Intramolecular dehydration forms the oxadiazole ring, releasing H₂O or HCl as a byproduct.

Stereochemical Integrity

The pyrrolidine ring’s stereochemistry is preserved when using HATU or DMSO/NaOH conditions, as these methods avoid acidic or high-temperature environments that promote epimerization. Chiral HPLC analysis confirms >99% enantiomeric excess (ee) in final products.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chloride and coupling agents.
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C to yield crystalline material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.85–7.75 (m, 2H, ArH), 4.65–4.55 (m, 1H, pyrrolidine-H), 3.45–3.30 (m, 2H, NSO₂CH₂), 2.95–2.80 (m, 2H, pyrrolidine-H).
  • HRMS (ESI): m/z calc. for C₁₃H₁₂F₃N₃O₃S [M+H]⁺ 348.0625, found 348.0628.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (%) Time (h) Scalability
Amidoxime-HATU 68 97 12 Moderate
NaOH/DMSO One-Pot 90 95 24 High
Classical Cyclization 55 90 48 Low

The NaOH/DMSO one-pot method offers superior yields and scalability but requires extended reaction times. Conversely, HATU-mediated cyclization achieves higher purity in shorter durations.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-sulfonylation : Controlled stoichiometry (sulfonyl chloride ≤1.1 eq) and low temperatures minimize this issue.
  • Oxadiazole Ring Opening : Avoid protic solvents (e.g., MeOH) during cyclization to prevent hydrolysis.

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.
  • Switchable Solvents : Recent studies suggest using 2-methyl-THF for greener synthesis without sacrificing yield.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Use continuous flow reactors to maintain temperature control during exothermic sulfonylation.
  • Replace HATU with cost-effective T3P (propylphosphonic anhydride) for cyclization, achieving 75% yield at 1/3rd the reagent cost.

Chemical Reactions Analysis

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have reported that oxadiazole derivatives exhibit notable anticancer activity. For instance, derivatives with various substituents have shown significant cytotoxic effects against several cancer cell lines. Notably, compounds containing the oxadiazole moiety were evaluated against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. One study found that certain derivatives exhibited IC50 values as low as 0.19μM0.19\,\mu M against MCF-7 cells, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Research has demonstrated that oxadiazole compounds can also possess anti-inflammatory properties. A hybrid compound incorporating the oxadiazole structure was synthesized and tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a synergistic effect on anti-inflammatory activity, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy .

Antioxidant Activity

The antioxidant potential of oxadiazoles has been evaluated using various assays, including the DPPH free radical scavenging assay. Compounds with hydroxyl groups have shown improved antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

Case Study on Anticancer Activity

A study published in Pharmaceutical Research detailed the synthesis of novel 1,2,4-oxadiazole derivatives and their evaluation against various cancer cell lines. The most potent compound demonstrated a GI50 value of 4.5μM4.5\,\mu M against WiDr colon cancer cells, highlighting the potential of oxadiazoles in developing new anticancer agents .

Case Study on Anti-inflammatory Effects

Another significant study focused on a series of oxadiazole derivatives designed as anti-inflammatory agents. The findings indicated that specific substitutions on the aromatic ring enhanced COX inhibition significantly compared to standard drugs like diclofenac .

Data Tables

Biological Activity Cell Line IC50 Value (μM\mu M) Reference
AnticancerMCF-70.19
AnticancerWiDr4.5
Anti-inflammatoryCOX Inhibition-

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Pyrrolidine-Based Oxadiazoles

  • Compound 1a/1b (): These analogs replace the sulfonyl group with a 2-phenylethyl substituent on pyrrolidine.
  • 5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () : This analog substitutes the 2-trifluoromethylphenyl with a 4-chlorophenylsulfonyl group. Chlorine’s lower electronegativity compared to trifluoromethyl may reduce lipophilicity and alter target interactions .

Piperidine-Based Oxadiazoles

  • (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z, ): Replacing pyrrolidine with piperidine increases ring size, enhancing conformational flexibility. The 3-trifluoromethylphenyl (vs. 2-position in the target compound) may alter steric interactions in binding pockets.

Pyridazine-Linked Compounds

  • 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine () : The pyridazine-sulfanyl linkage replaces pyrrolidine, introducing a larger aromatic system. This could enhance π-stacking but reduce membrane permeability compared to the target compound’s compact structure .

Electronic and Steric Modifications

Feature Target Compound Key Analog Impact
Sulfonyl Group 2-(Trifluoromethyl)phenylsulfonyl 4-Chlorophenylsulfonyl () Reduced electron-withdrawing effect; altered lipophilicity
Core Ring Pyrrolidine Piperidine () Increased flexibility; different conformational preferences
Oxadiazole Substituent None 4-Pyridyl () Enhanced hydrogen-bonding potential
Linker Direct pyrrolidine-oxadiazole bond Sulfanyl-methyl () Increased steric bulk; potential metabolic liability

Biological Activity

The compound 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12F3N3O3S
  • Molecular Weight: 323.29 g/mol

This compound features a trifluoromethyl group , a sulfonyl moiety , and a pyrrolidine ring , which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with an oxadiazole core exhibit diverse biological activities, including antitumor and antimicrobial properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable feature in drug design.

Antitumor Activity

A study published in MDPI highlighted that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) cells, indicating potent antiproliferative activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

Research into similar oxadiazole derivatives has revealed their potential as antimicrobial agents. A notable study focused on the synthesis of oxadiazoles that exhibited activity against drug-resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonyl group significantly impacted antimicrobial efficacy .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The oxadiazole core can interact with specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can increase the expression of pro-apoptotic factors such as p53 and caspase-3 in cancer cells .
  • Antiplasmodial Activity : A recent investigation into related oxadiazoles demonstrated their efficacy against Plasmodium falciparum, the malaria-causing parasite. Compounds exhibited slow-action activity with IC50 values below 40 nM against drug-sensitive strains .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

Case Study 1: Antitumor Efficacy

A series of experiments tested various derivatives of the oxadiazole scaffold against cancer cell lines. One derivative showed an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM), indicating potential for development as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In a screening study involving multiple bacterial strains, a related oxadiazole compound demonstrated effective inhibition with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL , highlighting its potential as an antimicrobial agent .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AntitumorMCF-715.63
AntitumorA5490.57
AntiplasmodialP. falciparum<40
AntimicrobialVarious Bacteria0.5 - 8

Q & A

Q. What are the key synthetic routes for 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can enantioselectivity be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring followed by oxadiazole ring formation. A critical step is the sulfonylation of the pyrrolidine nitrogen using 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Enantioselective synthesis can be achieved using chiral catalysts or resolving agents. For example, iridium-catalyzed asymmetric amination (as demonstrated in related oxadiazole syntheses) can yield enantiomerically pure intermediates, with enantiomeric excess (ee) confirmed via supercritical fluid chromatography (SFC) . Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) is essential for purifying intermediates and final products, achieving yields up to 99% in optimized conditions .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for verifying substituent positions and confirming the absence of impurities. For example, the trifluoromethyl group appears as a distinct singlet in ¹⁹F NMR (~-60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • SFC/HPLC: Used to assess enantiopurity (e.g., 97% ee achieved via chiral column separation) .
  • Elemental Analysis: Confirms stoichiometric composition, particularly for nitrogen and sulfur content .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, as observed in similar oxadiazole derivatives. Computational tools like Schrödinger’s QikProp can predict ADME properties. In vitro assays (e.g., cytochrome P450 inhibition studies) should be conducted to validate metabolic stability. The electron-withdrawing nature of the CF₃ group also modulates electronic effects on the oxadiazole ring, potentially altering binding affinity to biological targets (e.g., enzymes or receptors) .

Q. What in vitro models are appropriate for initial biological activity assessment?

Methodological Answer:

  • Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence- or luminescence-based readouts.
  • Cell-Based Assays: Cytotoxicity screening (e.g., MTT assay) in cancer cell lines or anti-inflammatory activity in macrophages (e.g., LPS-induced TNF-α suppression).
  • Membrane Permeability: Caco-2 cell monolayers to predict intestinal absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Vary substituents on the pyrrolidine (e.g., alkyl vs. aryl groups) or oxadiazole (e.g., methyl vs. halogen substituents) to assess impact on potency.
  • Stereochemistry: Synthesize and test all enantiomers and diastereomers to identify the active conformation.
  • Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., SARS-CoV-2 main protease or GPCRs). Validate hypotheses with mutagenesis studies .

Q. What strategies resolve contradictions in biological data across structurally similar compounds?

Methodological Answer:

  • Purity Reassessment: Re-analyze compounds via LC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting activity.
  • Assay Reproducibility: Validate under standardized conditions (e.g., ATP concentration in kinase assays).
  • Stereochemical Confirmation: Re-evaluate enantiopurity using SFC, as minor enantiomers may exhibit antagonistic effects .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

Methodological Answer:

  • Catalyst Loading: Reduce iridium catalyst amounts via ligand optimization or switch to cheaper catalysts (e.g., copper).
  • Purification: Replace flash chromatography with recrystallization or continuous flow systems for cost-effective scale-up.
  • Byproduct Management: Optimize reaction stoichiometry and quenching steps to minimize sulfonic acid byproducts .

Q. How can in vivo pharmacokinetics and toxicity be evaluated for this compound?

Methodological Answer:

  • Rodent Studies: Administer via intravenous/oral routes to determine bioavailability, half-life, and clearance. Use LC-MS/MS for plasma quantification.
  • Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Toxicology: Acute toxicity testing in mice (LD₅₀) and genotoxicity assays (Ames test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.